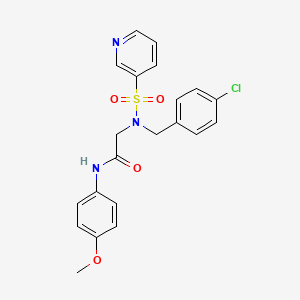
2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a pyridine ring, a sulfonamide group, and a methoxyphenyl acetamide moiety. The presence of the 4-chlorobenzyl group enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Pyridine Ring : Contributes to the compound's ability to interact with various biological targets.
- Sulfonamide Group : Known for its role in enzyme inhibition and receptor modulation.
- Methoxyphenyl Acetamide Moiety : Enhances the compound's hydrophobic characteristics, potentially improving membrane permeability.
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the following areas:
- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, including carbonic anhydrase and certain proteases, which may be relevant in therapeutic contexts such as cancer and infectious diseases.
- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially through mechanisms that involve the modulation of neuroinflammatory pathways and oxidative stress reduction .
- Antiviral Activity : Similar compounds have demonstrated antiviral properties, indicating potential applications in treating viral infections .
Case Studies and Research Findings
- Neuroprotective Properties :
-
Antiviral Activity :
- In a comparative study, derivatives of sulfonamide compounds exhibited potent activity against human adenovirus (HAdV), with IC50 values ranging from 0.27 μM to over 100 μM depending on the specific substitution patterns on the aromatic rings . The mechanism involved targeting viral DNA replication processes.
- Enzyme Inhibition Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| Compound A | Similar | AChE Inhibition | 0.23 |
| Compound B | Similar | Neuroprotection | 1.00 |
| Compound C | Similar | Antiviral | 0.27 |
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O4S/c1-29-19-10-8-18(9-11-19)24-21(26)15-25(14-16-4-6-17(22)7-5-16)30(27,28)20-3-2-12-23-13-20/h2-13H,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAAQMZFVFFVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














